molecular formula C6H12O3S B2957616 2-Cyclopropylethyl methanesulfonate CAS No. 124217-77-2

2-Cyclopropylethyl methanesulfonate

Cat. No.: B2957616
CAS No.: 124217-77-2
M. Wt: 164.22
InChI Key: QGIVNHURAZETRF-UHFFFAOYSA-N
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Scientific Research Applications

2-Cyclopropylethyl methanesulfonate is widely used in scientific research, particularly in organic synthesis. Its unique reactivity makes it a valuable reagent for synthesizing diverse organic molecules. It is also used in the development of new synthetic methods and studying chemical reactions.

Applications in Various Fields:

Mechanism of Action

The mechanism of action of methanesulfonates, which includes 2-Cyclopropylethyl methanesulfonate, involves the fission of alkyl-oxygen bonds and reaction within the intracellular milieu . This is similar to the action of other anesthetics, such as MS-222, which block the activity of both sensory and motor nerves .

Safety and Hazards

The safety information for 2-Cyclopropylethyl methanesulfonate includes several hazard statements: H302, H314, H341, H351 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause genetic defects and cancer . Precautionary measures should be taken when handling this compound .

Future Directions

The future of synthetic chemistry, including the study and application of compounds like 2-Cyclopropylethyl methanesulfonate, will involve developments in higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The ability improvement of synthesis and the application enhancement of synthesis are topics of interest .

Preparation Methods

Chemical Reactions Analysis

2-Cyclopropylethyl methanesulfonate undergoes various chemical reactions, including substitution and cyclopropanation reactions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-cyclopropylethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIVNHURAZETRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 2-cyclopropylethanol (5.35 g, 62.1 mmol) and dichloromethane (107 mL) were added methanesulfonyl chloride (5.29 mL, 68.3 mmol) and triethylamine (13.1 mL, 93.1 mmol) in that order while stirring on ice, and the resulting mixture was stirred for 1 hour. Water and ethyl acetate were then added to the reaction mixture. After thoroughly shaking the mixture, the organic layer was separated and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was then filtered, and the solvent in the filtrate was distilled off under reduced pressure to obtain the title compound (10.3 g, 62.7 mmol).
Quantity
5.35 g
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107 mL
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reactant
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5.29 mL
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13.1 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-cyclopropylethanol (2.1 g, 24.4 mmol) in dichloromethane (50 ml) at 0° C. under nitrogen was added triethylamine (4.1 ml, 1.3 mol equiv). Methanesulphonyl chloride (2.5 ml, 1.3 mol equiv) was added dropwise and the reaction stirred for 16 hours at room temperature. Water (30 ml) and dichloromethane (30 ml) were added. The organic phase was washed with water (2×50 ml) and then dried over anhydrous MgSO4. The solution was then filtered and the solvent removed in vacuo to give the title compound as an oil (4.0 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
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reactant
Reaction Step One
Quantity
50 mL
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solvent
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2.5 mL
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reactant
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30 mL
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reactant
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30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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